1,1'-(3-Nitrobenzylidene)DI(2-naphthol)
CAS No.: 34504-00-2
Cat. No.: VC16034836
Molecular Formula: C27H19NO4
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34504-00-2 |
|---|---|
| Molecular Formula | C27H19NO4 |
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | 1-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]naphthalen-2-ol |
| Standard InChI | InChI=1S/C27H19NO4/c29-23-14-12-17-6-1-3-10-21(17)26(23)25(19-8-5-9-20(16-19)28(31)32)27-22-11-4-2-7-18(22)13-15-24(27)30/h1-16,25,29-30H |
| Standard InChI Key | RVPIGGWFZMQISA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC5=CC=CC=C54)O)O |
Introduction
Structural Elucidation and Molecular Architecture
Core Structural Features
The molecular structure of 1,1'-(3-nitrobenzylidene)di(2-naphthol) comprises two 2-naphthol units connected via a 3-nitrobenzylidene spacer. The 2-naphthol groups contribute aromaticity and hydroxyl functionality, while the nitro group at the benzylidene bridge’s meta position introduces electronic asymmetry . The SMILES notation (C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)N+[O-])C4=C(C=CC5=CC=CC=C54)O)O) confirms the connectivity, highlighting the naphthol rings (C1–C10 and C18–C27) and the central nitrobenzylidene fragment (C11–C17) .
Crystallographic and Stereochemical Considerations
Although crystallographic data are unavailable, the InChIKey (RVPIGGWFZMQISA-UHFFFAOYSA-N) suggests a non-planar conformation due to steric hindrance between the naphthol substituents and the nitro group. The dihedral angles between the naphthol rings and the benzylidene bridge likely influence π-conjugation and intramolecular hydrogen bonding .
Physicochemical Properties and Predictive Data
Molecular Formula and Mass
With a molecular formula of C₂₇H₁₉NO₄ and a molar mass of 421.45 g/mol, the compound’s size and polarity fall between small aromatic molecules and polymeric systems . The nitro group enhances electron-withdrawing characteristics, potentially affecting solubility and reactivity.
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predictions for various adducts provide insights into gas-phase behavior:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 422.13868 | 200.8 |
| [M+Na]+ | 444.12062 | 220.2 |
| [M-H]- | 420.12412 | 210.5 |
These values indicate a moderately compact structure in the gas phase, with sodium adducts ([M+Na]+) exhibiting larger CCS due to ion-dipole interactions .
Solubility and Stability
While experimental solubility data are absent, analogs like 1-naphthol (logP = 2.84) suggest moderate hydrophobicity . The compound is likely soluble in polar aprotic solvents (e.g., DMSO) but insoluble in water. Stability concerns include photodegradation of the nitro group and oxidation of phenolic hydroxyls .
Spectroscopic Characterization and Analytical Approaches
Mass Spectrometric Fragmentation
The predominant [M+H]+ ion at m/z 422.13868 would undergo neutral losses characteristic of Schiff bases. Expected fragments include:
-
Loss of H₂O (18 Da) from hydroxyl groups
-
Cleavage of the benzylidene bridge (C₇H₅NO₂, 139 Da)
Tandem MS studies could confirm these pathways, aiding structural validation .
Vibrational Spectroscopy
The nitro group’s asymmetric stretch (∼1520 cm⁻¹) and symmetric stretch (∼1350 cm⁻¹) would dominate the IR spectrum. O-H stretches from naphthol (∼3300 cm⁻¹) may appear broadened due to hydrogen bonding .
Synthetic Routes and Mechanistic Insights
Condensation Reaction Mechanism
The compound likely forms via acid-catalyzed condensation:
-
Protonation of 3-nitrobenzaldehyde’s carbonyl oxygen
-
Nucleophilic attack by 2-naphthol’s hydroxyl group
-
Dehydration to form the benzylidene bridge
Reaction optimization would require controlling stoichiometry (2:1 naphthol:aldehyde) and removing water to shift equilibrium .
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